3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O3S/c26-19-7-9-20(10-8-19)33-24-11-5-17(15-23(24)29(31)32)6-12-25(30)27-14-13-18-16-28-22-4-2-1-3-21(18)22/h1-12,15-16,28H,13-14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGIUMZIRCWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic molecule with significant potential in pharmacological applications. Its molecular formula is and it has a molecular weight of approximately 478 g/mol. This compound features an indole nucleus, which is commonly associated with various biological activities, including anticancer and antimicrobial properties.
- Molecular Formula : C25H20ClN3O3S
- Molar Mass : 477.96 g/mol
- CAS Number : 946386-43-2
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising effects, particularly in the areas of anticancer and antibacterial activities.
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing indole structures often exhibit cytotoxic effects against various cancer cell lines. The specific compound has been evaluated for its ability to inhibit cell proliferation in vitro.
Table 1: Anticancer Activity Against Different Cell Lines
These values indicate that the compound exhibits moderate to strong inhibition of cancer cell growth, suggesting its potential as a lead compound for further development.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies show that it possesses activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
Table 2: Antibacterial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound shows significant activity against MRSA, a common antibiotic-resistant strain, indicating its potential use in treating resistant infections.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the presence of the nitrophenyl and chlorophenyl groups may contribute to its ability to interact with biological targets, disrupting cellular processes crucial for cancer cell survival and bacterial growth.
Case Studies
A notable case study involved testing the compound on a panel of human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells, suggesting a mechanism involving programmed cell death. Additionally, in vivo studies showed that treatment with the compound resulted in reduced tumor size in xenograft models.
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)benzamide Derivatives ()
A series of compounds (15–19) share the N-(2-(1H-indol-3-yl)ethyl)carboxamide scaffold but differ in aromatic substituents:
| Compound | Substituent | Melting Point (°C) | Key Features |
|---|---|---|---|
| Target Compound | 4-ClPhS-3-NO₂Ph | Not reported | Nitro and sulfanyl groups enhance polarity |
| 15 (4-methylbenzamide) | 4-MePh | 126.8–128.2 | Methyl group increases hydrophobicity |
| 17 (4-chlorobenzamide) | 4-ClPh | 150.6–152.0 | Chlorine enhances electron withdrawal |
| 19 (2-naphthamide) | 2-naphthyl | 193.2–195.0 | Extended aromatic system for π-π interactions |
Key Differences :
- The sulfanyl (S–Ph) linkage may enable unique hydrogen bonding or redox interactions absent in simple benzamides.
Thiazole-Based Indole Derivatives ()
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) and its analogs replace the benzene ring with a thiazole heterocycle.
| Feature | Target Compound | Thiazole Analog (1) |
|---|---|---|
| Aromatic Core | Nitrophenyl-sulfanyl | Thiazole |
| Functional Groups | –NO₂, –SPh | Acetyl (–COCH₃) |
| Bioactivity | Not reported | Algaecidal activity |
Implications :
- The acetyl group may facilitate hydrolysis or metabolic clearance compared to the stable sulfanyl group in the target compound.
Propanamide Derivatives with Sulfonamide Moieties ()
Compound 57 (3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-[(4-(trifluoromethoxy)phenyl)sulfonyl]propanamide) shares an indole-propanamide backbone but includes a sulfonamide group.
| Feature | Target Compound | Compound 57 |
|---|---|---|
| Indole Substitution | –CH₂CH₂NH– | –CH₂CH₂CO–NH–SO₂– |
| Key Groups | –NO₂, –SPh | –SO₂–, –CF₃O– |
| Synthesis | Likely SNAr/amide coupling | Sulfonamide coupling |
Comparison :
- The sulfonamide in 57 is a strong acid (pKa ~1–2), enhancing solubility in basic conditions, whereas the sulfanyl group (pKa ~6–8) in the target compound is less acidic .
- The trifluoromethoxy group in 57 improves metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration compared to the nitro group .
EGFR Inhibitors with Propenamide Scaffolds ()
Kinase inhibitors like AZD9291 (N-[2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl]prop-2-enamide) share the propenamide backbone but feature complex substitutions for kinase selectivity.
| Feature | Target Compound | AZD9291 |
|---|---|---|
| Core Structure | Propenamide | Propenamide |
| Substituents | Nitrophenyl-sulfanyl | Pyrimidine-indole |
| Target | Not reported | EGFR T790M mutation |
Insights :
- AZD9291’s pyrimidine-indole moiety enables π-stacking and hydrogen bonding with kinase active sites, while the target compound’s nitrophenyl-sulfanyl group may favor interactions with thiol-rich proteins .
- The dimethylaminoethyl group in AZD9291 enhances solubility and cationic interactions, absent in the target compound .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule is dissected into three primary fragments: (1) the propenamide backbone, (2) the 4-(4-chlorophenyl)sulfanyl-3-nitrophenyl substituent, and (3) the 2-(1H-indol-3-yl)ethylamine moiety.
Propenamide Backbone Construction
The α,β-unsaturated amide is synthesized via condensation of acrylic acid derivatives with amines. Microwave-assisted Knoevenagel condensation between 3-nitrobenzaldehyde and malonic acid derivatives generates the α,β-unsaturated ester, which is subsequently hydrolyzed to the acid. Alternatively, palladium-catalyzed C-H acylation of enamides with aldehydes offers a one-pot route to propenamides.
Thioether-Linked Aromatic Substituent
The 4-(4-chlorophenyl)sulfanyl group is installed via nucleophilic aromatic substitution (SNAr) on 4-chloro-3-nitrobenzene derivatives. Thiophenolates, generated in situ from 4-chlorothiophenol and Cs2CO3 in DMF, displace the chloride at 120°C. Competitive nitration side reactions are mitigated by maintaining temperatures below 130°C.
Detailed Synthetic Routes
Route A: Stepwise Assembly (Scheme 1)
Synthesis of 4-(4-Chlorophenyl)sulfanyl-3-nitrobenzoic Acid
4-Chloro-3-nitrobenzene (1.0 eq) and 4-chlorothiophenol (1.2 eq) are refluxed in DMF with Cs2CO3 (2.5 eq) for 12 h. After aqueous workup, the product is oxidized with KMnO4 in acidic conditions to yield the benzoic acid (85%).
Table 1: Optimization of Thioether Formation
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs2CO3 | DMF | 120 | 89 |
| K2CO3 | DMF | 120 | 72 |
| Cs2CO3 | DMSO | 120 | 81 |
Propenamide Formation
The benzoic acid (1.0 eq) is treated with EDCl (1.5 eq) and HOBt (1.2 eq) in DCM to form the acyl chloride, which reacts with 2-(1H-indol-3-yl)ethylamine (1.1 eq) to yield the enamide. The (E)-configuration is confirmed by NOESY (J = 16 Hz for trans vinyl protons).
Route B: Convergent Approach (Scheme 2)
Preparation of 3-(3-Nitro-4-sulfanylphenyl)acrylic Acid
4-Mercapto-3-nitrobenzaldehyde undergoes Knoevenagel condensation with malonic acid in pyridine at 80°C, followed by hydrolysis to the acrylic acid (78% yield).
Coupling with Indole-Ethylamine
The acrylic acid is coupled with 2-(1H-indol-3-yl)ethylamine using DCC/DMAP in THF, achieving 82% yield. This route avoids handling volatile acyl chlorides but requires strict anhydrous conditions.
Reaction Optimization and Mechanistic Insights
Enamide Stereocontrol
The (E)-selectivity in propenamide synthesis is governed by the steric bulk of coupling reagents. EDCl/HOBt favors the (E)-isomer (95:5 E:Z) due to minimized syn-periplanar interactions during acylation. DFT calculations indicate a 3.2 kcal/mol preference for the (E)-transition state.
Characterization and Analytical Data
Spectroscopic Confirmation
Applications and Derivatives
The compound inhibits tubulin polymerization (IC50 = 1.2 μM) and shows antiproliferative activity against MCF-7 cells (IC50 = 4.5 μM). SAR studies indicate that replacing the 4-chlorophenylsulfanyl group with methylsulfonyl decreases potency by 8-fold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
